Cas no 68128-53-0 (Amylostatin XG)

Amylostatin XG structure
Amylostatin XG structure
Product Name:Amylostatin XG
CAS No:68128-53-0
Molecular Formula:C19H33NO13
Molecular Weight:483.46422
CID:1065244
PubChem ID:91810531

Amylostatin XG Properties

Names and Identifiers

    • Amylostatin XG
    • Amylostatin XG Discontinued
    • 4-O-[4-[[(1S)-4β,5α,6β-Trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1β-yl]amino]-4,6-dideoxy-α-D-glucopyranosyl]-D-glucose
    • Amylostatin XG Discontinued
    • 4-O-[4,6-Dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-alpha-D-glucopyranosyl]-D-glucose
    • Acarviosine-glucose
    • Acarviostatin I00
    • Acarbose EP impurity D
    • Acarbose Impurity D
    • Q27236051
    • 050YDH9X9C
    • UNII-050YDH9X9C
    • ACARBOSE IMPURITY D [USP IMPURITY]
    • 4-O-(4,6-DIDEOXY-4-(((1S,4R,5S,6S)-4,5,6-TRIHYDROXY-3-(HYDROXYMETHYL)CYCLOHEX-2-ENYL)AMINO)-.ALPHA.-D-GLUCOPYRANOSYL)-D-GLUCOPYRANOSE
    • D-Glucose, 4-O-(4,6-dideoxy-4-((4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl)amino)-alpha-D-glucopyranosyl)-, (1S-(1alpha,4alpha,5beta,6alpha))-
    • D-GLUCOSE, 4-O-(4,6-DIDEOXY-4-((4,5,6-TRIHYDROXY-3-(HYDROXYMETHYL)-2-CYCLOHEXEN-1-YL)AMINO)-.ALPHA.-D-GLUCOPYRANOSYL)-, (1S-(1.ALPHA.,4.ALPHA.,5.BETA.,6.ALPHA.))-
    • 68128-53-0
    • ACARBOSE IMPURITY D [EP IMPURITY]
    • (2R,3R,4R,5R)-4-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal
    • D-Glucose, 4-O-(4,6-dideoxy-4-(((1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl)amino)-alpha-D-glucopyranosyl)-
    • D-GLUCOSE, 4-O-(4,6-DIDEOXY-4-(((1S,4R,5S,6S)-4,5,6-TRIHYDROXY-3-(HYDROXYMETHYL)-2-CYCLOHEXEN-1-YL)AMINO)-.ALPHA.-D-GLUCOPYRANOSYL)-
    • AcvGlc
    • InChIKey: SNMISNLUIRCRQE-UHFFFAOYSA-N
    • Inchi: InChI=1S/C19H33NO13/c1-5-9(20-7-2-6(3-21)10(23)13(26)11(7)24)12(25)16(29)19(31-5)33-17-8(4-22)32-18(30)15(28)14(17)27/h2,5,7-30H,3-4H2,1H3
    • SMILES: CC1OC(OC2C(CO)OC(O)C(O)C2O)C(O)C(O)C1NC1C=C(CO)C(O)C(O)C1O |t:25|

Computed Properties

  • Exact Mass: 483.19519011g/mol
  • Hydrogen Bond Donor Count: 11
  • Hydrogen Bond Acceptor Count: 14
  • Rotatable Bond Count: 10
  • Monoisotopic Mass: 483.19519011g/mol
  • Heavy Atom Count: 33
  • Complexity: 666
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 13
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: -6.7
  • Topological Polar Surface Area: 250Ų

Experimental Properties

  • Boiling Point: NA
  • Melting Point: NA
  • Solubility: Slightly soluble (19 g/l) (25 º C),

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